molecular formula C9H8BrNO B577647 6-Bromo-2-methylisoindolin-1-one CAS No. 1254319-51-1

6-Bromo-2-methylisoindolin-1-one

Cat. No. B577647
Key on ui cas rn: 1254319-51-1
M. Wt: 226.073
InChI Key: DPUVAXLWVRZASN-UHFFFAOYSA-N
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Patent
US08193239B2

Procedure details

Methyl 5-bromo-2-methylbenzoate (3 g) in ethyl acetate (100 mL) was treated with N-chlorosuccinimide (1.749 g). The mixture was stirred and heated under reflux whilst being irradiated with a halogen lamp for 5 h. The reaction mixture was cooled and washed with 10% aqueous sodium metabisufite (100 mL) and water. The organic phase was dried over magnesium sulfate and concentrated to an oil. The crude product was treated with 8M methylamine in ethanol (20 mL) and the resulting mixture heated under reflux for 30 min. After cooling, the solution was concentrated to an oil, and the mixture purified on silica gel eluting with ethyl acetate to afford the sub-titled compound (0.300 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.749 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:12])=[C:6]([CH:11]=1)[C:7](OC)=[O:8].Cl[N:14]1C(=O)CC[C:15]1=O>C(OCC)(=O)C>[Br:1][C:2]1[CH:11]=[C:6]2[C:5]([CH2:12][N:14]([CH3:15])[C:7]2=[O:8])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)OC)C1)C
Name
Quantity
1.749 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
whilst being irradiated with a halogen lamp for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
WASH
Type
WASH
Details
washed with 10% aqueous sodium metabisufite (100 mL) and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
ADDITION
Type
ADDITION
Details
The crude product was treated with 8M methylamine in ethanol (20 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated to an oil
CUSTOM
Type
CUSTOM
Details
the mixture purified on silica gel eluting with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2CN(C(C2=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: CALCULATEDPERCENTYIELD 10.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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